molecular formula C24H22FN3O3S B2903335 N-benzyl-N-ethyl-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252912-80-3

N-benzyl-N-ethyl-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2903335
CAS No.: 1252912-80-3
M. Wt: 451.52
InChI Key: IMLGSPLEMAXFDB-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a 2-fluorobenzyl substituent at the 3-position of the heterocyclic core and an N-benzyl-N-ethyl acetamide side chain. The thieno[3,2-d]pyrimidine scaffold is a fused bicyclic system that combines thiophene and pyrimidine moieties, often associated with diverse pharmacological activities, including kinase inhibition and anti-inflammatory effects . The 2-fluorobenzyl group introduces steric and electronic effects that may influence binding affinity, while the acetamide side chain enhances solubility and modulates pharmacokinetic properties .

Properties

IUPAC Name

N-benzyl-N-ethyl-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O3S/c1-2-26(14-17-8-4-3-5-9-17)21(29)16-27-20-12-13-32-22(20)23(30)28(24(27)31)15-18-10-6-7-11-19(18)25/h3-13,20,22H,2,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLVYZAEAQEYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-N-ethyl-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 2-fluorophenyl group and the acetamide moiety further enhances its pharmacological potential.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study highlighted that derivatives of thieno[3,2-d]pyrimidines can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa5.0Apoptosis induction
Compound BMCF-78.0Cell cycle arrest
N-benzyl-N-ethyl...A5497.5Apoptosis induction

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory properties in preclinical studies. It appears to inhibit the expression of pro-inflammatory cytokines and reduce inflammation in animal models .

Case Study: In Vivo Anti-inflammatory Activity
In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 compared to control groups.

The biological activity of this compound is likely mediated through several mechanisms:

  • Interaction with Enzymes : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It can influence various signaling pathways such as NF-kB and MAPK pathways that are crucial in cell survival and inflammatory responses .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Studies indicate that the compound has favorable absorption characteristics and a reasonable half-life in vivo .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thieno[3,2-d]pyrimidine Core

Compound A: 2-[3-(4-Fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxypropyl)acetamide

  • Key Differences : The fluorophenyl substituent is at the para-position (4-fluorobenzyl), and the acetamide side chain is N-(3-methoxypropyl).
  • The 3-methoxypropyl chain enhances hydrophilicity, as evidenced by its solubility in polar solvents .

Compound B: 2-(4-Acetylaminophenyl)-N-[6-amino-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]acetamide

  • Key Differences: Retains the 2-fluorobenzyl group but replaces the thieno[3,2-d]pyrimidine core with a tetrahydropyrimidine system. The acetamide is linked to a 4-acetylaminophenyl group.

Heterocyclic Core Modifications

Compound C : 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide

  • Key Differences: Replaces the thieno[3,2-d]pyrimidine with a pyrazolo-benzothiazine core. Retains the 2-fluorobenzyl group.
  • Impact: The pyrazolo-benzothiazine core exhibits stronger electron-withdrawing properties due to the sulfone group, which may enhance metabolic stability but reduce cellular permeability compared to the thieno[3,2-d]pyrimidine system .

Acetamide Side Chain Diversity

Compound D : N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide

  • Key Differences : Simplified structure with a single fluorophenyl group and a cyclohexyl-propyl acetamide chain.
  • Impact : The absence of the fused heterocycle reduces molecular complexity but may limit target specificity. The cyclohexyl group improves lipophilicity (logP = 2.8), as confirmed by chromatographic analysis .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Fluorophenyl Position Acetamide Substituent Molecular Weight (g/mol) Key Properties
N-benzyl-N-ethyl-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl}acetamide Thieno[3,2-d]pyrimidine 2-fluoro N-benzyl-N-ethyl ~469.5 (calculated) Moderate logP (predicted: 3.1)
Compound A Thieno[3,2-d]pyrimidine 4-fluoro N-(3-methoxypropyl) 445.4 High aqueous solubility
Compound B Tetrahydropyrimidine 2-fluoro 4-acetylaminophenyl 438.4 Kinase inhibition (IC₅₀: 120 nM)
Compound C Pyrazolo-benzothiazine 2-fluoro N-(2-fluorobenzyl) 429.4 Metabolic stability (t₁/₂: 8 h)
Compound D None (simple acetamide) 4-fluoro N-cyclohexyl-N-propyl 334.2 logP = 2.8

Research Findings and Functional Insights

  • Substituent Position Effects : The 2-fluorobenzyl group in the target compound may enhance π-π stacking with aromatic residues in enzyme active sites compared to the 4-fluorobenzyl analog (Compound A), as suggested by molecular docking studies .
  • Core Rigidity vs. Flexibility: The thieno[3,2-d]pyrimidine core (target compound) exhibits intermediate rigidity, balancing target affinity and bioavailability. In contrast, the pyrazolo-benzothiazine core (Compound C) shows higher rigidity, which correlates with prolonged metabolic half-lives .
  • Acetamide Side Chain Optimization : The N-benzyl-N-ethyl group in the target compound provides a balance between lipophilicity and steric bulk, avoiding excessive hydrophobicity seen in N-cyclohexyl derivatives (Compound D) .

Q & A

Q. Table 1: Structural analogs and activity profiles

Compound SubstituentTarget IC50 (nM)Selectivity Index
2-fluorophenyl12 ± 1.58.2
4-fluorophenyl130 ± 151.5
3-chlorophenyl45 ± 63.0

Advanced: How to design assays for evaluating the compound’s pharmacokinetic (PK) properties?

  • Solubility : Use shake-flask method in PBS (pH 7.4) and compare with logP predictions (e.g., cLogP ~3.2 suggests moderate lipophilicity) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Half-life <30 min indicates rapid metabolism .
  • Plasma protein binding : Equilibrium dialysis to calculate unbound fraction; >95% binding may limit bioavailability .

Advanced: How to analyze conflicting data on substituent effects in biological activity?

  • Dose-response curves : Test compounds across 5–6 log concentrations to ensure accurate EC50/IC50 determination .
  • Orthogonal assays : Validate kinase inhibition via both radiometric (e.g., 32^{32}P-ATP) and fluorescence-based methods .
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance of substituent-driven differences .

Advanced: What strategies mitigate side reactions during functionalization of the thieno[3,2-d]pyrimidine core?

  • Protecting groups : Temporarily protect the acetamide nitrogen with Boc to prevent nucleophilic attack during alkylation .
  • Low-temperature reactions : Conduct electrophilic substitutions at 0–5°C to minimize ring-opening side reactions .
  • In situ monitoring : Use FTIR to track carbonyl stretches (1700–1750 cm1^{-1}) and confirm intermediate stability .

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